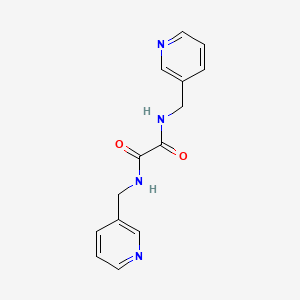
N,N'-Bis(3-pyridylmethyl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(3-pyridylmethyl)oxamide is an organic compound with the molecular formula C14H14N4O2 It is a derivative of oxamide, where the hydrogen atoms of the amide groups are replaced by 3-pyridylmethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N’-Bis(3-pyridylmethyl)oxamide can be synthesized through a condensation reaction between 3-pyridylmethylamine and oxalic acid diethyl ester. The reaction typically involves the following steps:
Preparation of 3-pyridylmethylamine: This can be synthesized by the reduction of 3-pyridinecarboxaldehyde using a reducing agent such as sodium borohydride.
Condensation Reaction: The 3-pyridylmethylamine is then reacted with oxalic acid diethyl ester in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like ethanol under reflux conditions.
Industrial Production Methods
While specific industrial production methods for N,N’-Bis(3-pyridylmethyl)oxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis(3-pyridylmethyl)oxamide undergoes various chemical reactions, including:
Coordination Reactions: It can form coordination complexes with metal ions such as copper, manganese, and zinc.
Substitution Reactions: The pyridyl groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts such as copper(II) chloride or zinc(II) acetate in an aqueous or organic solvent.
Substitution Reactions: May involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Coordination Complexes: Formation of metal-organic frameworks (MOFs) or coordination polymers.
Substitution Products: Derivatives with modified pyridyl groups, depending on the substituents introduced.
Aplicaciones Científicas De Investigación
N,N’-Bis(3-pyridylmethyl)oxamide has several applications in scientific research:
Coordination Chemistry: Used as a ligand to form stable complexes with various metal ions, which are studied for their magnetic and fluorescent properties.
Materials Science:
Biological Studies: Investigated for its potential interactions with biological molecules and its ability to form complexes with metal ions that are relevant in biological systems.
Mecanismo De Acción
The mechanism of action of N,N’-Bis(3-pyridylmethyl)oxamide primarily involves its ability to act as a bidentate ligand, coordinating with metal ions through the nitrogen atoms of the pyridyl groups. This coordination can influence the electronic properties of the metal ions, leading to various effects such as changes in magnetic properties or fluorescence. The compound can also form hydrogen bonds with other molecules, contributing to its stability and reactivity in different environments .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis(2-pyridylmethyl)oxamide: Similar structure but with 2-pyridylmethyl groups instead of 3-pyridylmethyl groups.
N,N’-Bis(4-pyridylmethyl)oxamide: Contains 4-pyridylmethyl groups.
Uniqueness
N,N’-Bis(3-pyridylmethyl)oxamide is unique due to the position of the pyridyl groups, which can influence its coordination behavior and the properties of the resulting complexes. The 3-pyridylmethyl groups provide a specific spatial arrangement that can lead to distinct magnetic and fluorescent properties compared to its 2- and 4-pyridylmethyl counterparts .
Propiedades
Número CAS |
196491-43-7 |
|---|---|
Fórmula molecular |
C14H14N4O2 |
Peso molecular |
270.29 g/mol |
Nombre IUPAC |
N,N'-bis(pyridin-3-ylmethyl)oxamide |
InChI |
InChI=1S/C14H14N4O2/c19-13(17-9-11-3-1-5-15-7-11)14(20)18-10-12-4-2-6-16-8-12/h1-8H,9-10H2,(H,17,19)(H,18,20) |
Clave InChI |
BNXGAGLVOASELG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)CNC(=O)C(=O)NCC2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methoxy-2-({4-[(3-methylphenyl)methyl]piperazin-1-YL}methyl)phenol](/img/structure/B11641128.png)
![(6Z)-6-{3-chloro-4-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11641133.png)
![3-benzyl-5-[(4-fluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B11641145.png)
![10-hexanoyl-3-phenyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11641153.png)
![5-(4-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11641155.png)

![N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]-4-(propan-2-yloxy)benzamide](/img/structure/B11641170.png)
![(7Z)-7-[(5-iodofuran-2-yl)methylidene]-3-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11641177.png)
![(6Z)-2-butyl-6-{4-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11641185.png)
![3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-5-(3-phenoxyphenyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11641186.png)
![6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-3-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11641196.png)
![(5Z)-1-(4-Ethoxyphenyl)-5-{[5-(4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11641202.png)
![2-[4-({4-[4-Methyl-3-(methylsulfamoyl)phenyl]phthalazin-1-yl}amino)phenoxy]acetamide](/img/structure/B11641205.png)
![(6Z)-6-{4-[2-(2-chlorophenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11641215.png)
